

2,2,5,6-Tetramethylheptane chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,5,6-Tetramethylheptane**

Cat. No.: **B14543715**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2,2,5,6-Tetramethylheptane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **2,2,5,6-tetramethylheptane**. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes available information and clearly indicates when data is computed or inferred.

Chemical Identity and Structure

2,2,5,6-Tetramethylheptane is a highly branched aliphatic hydrocarbon. Its structure consists of a seven-carbon heptane backbone with four methyl group substituents at positions 2, 2, 5, and 6.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2,2,5,6-tetramethylheptane [1]
Molecular Formula	C ₁₁ H ₂₄ [1]
Molecular Weight	156.31 g/mol [1]
CAS Number	61868-48-2 [1]
Canonical SMILES	CC(C)C(C)CCC(C)(C)C [1]
InChI	InChI=1S/C11H24/c1-9(2)10(3)7-8-11(4,5)6/h9-10H,7-8H2,1-6H3 [1]
InChIKey	ZYJXKOJVCNGFSL-UHFFFAOYSA-N [1]

Physicochemical Properties

Experimental data for the physicochemical properties of **2,2,5,6-tetramethylheptane** are scarce in the available literature. The following table summarizes the known experimental and computed properties.

Table 2: Physicochemical Data

Property	Value	Data Type
Boiling Point	167.2 °C	Experimental
Melting Point	Not available	-
Density	Not available	-
Refractive Index	Not available	-
Solubility	Insoluble in water (inferred)	Inferred

Reactivity and Chemical Behavior

As a branched alkane, **2,2,5,6-tetramethylheptane** is expected to exhibit chemical behavior typical of saturated hydrocarbons. It is a flammable liquid and will undergo combustion

reactions. Due to the significant steric hindrance provided by the multiple methyl groups, its reactivity in reactions involving the carbon backbone is likely to be lower than that of its straight-chain isomer, n-undecane.

Potential reactions include:

- Oxidation: Can be oxidized under strong conditions, though it is generally resistant to mild oxidizing agents.
- Halogenation: Can undergo free-radical halogenation, typically at the least substituted carbon atoms with available hydrogen atoms, when exposed to halogens in the presence of UV light.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,2,5,6-tetramethylheptane** is not readily available in the scientific literature. However, a general synthetic approach for branched alkanes involves the Friedel-Crafts alkylation of a smaller alkane or alkene.

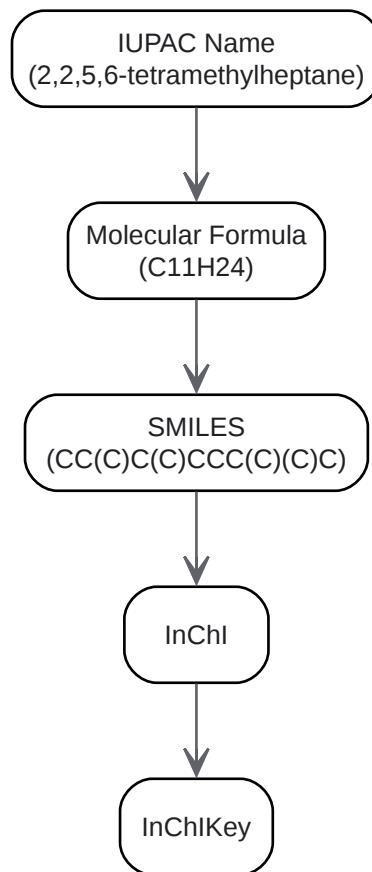
General Synthesis via Friedel-Crafts Alkylation

This protocol describes a generalized procedure for the synthesis of a branched alkane like **2,2,5,6-tetramethylheptane**. The specific reactants would need to be chosen to yield the desired product.

Objective: To synthesize a branched alkane via Friedel-Crafts alkylation.

Materials:

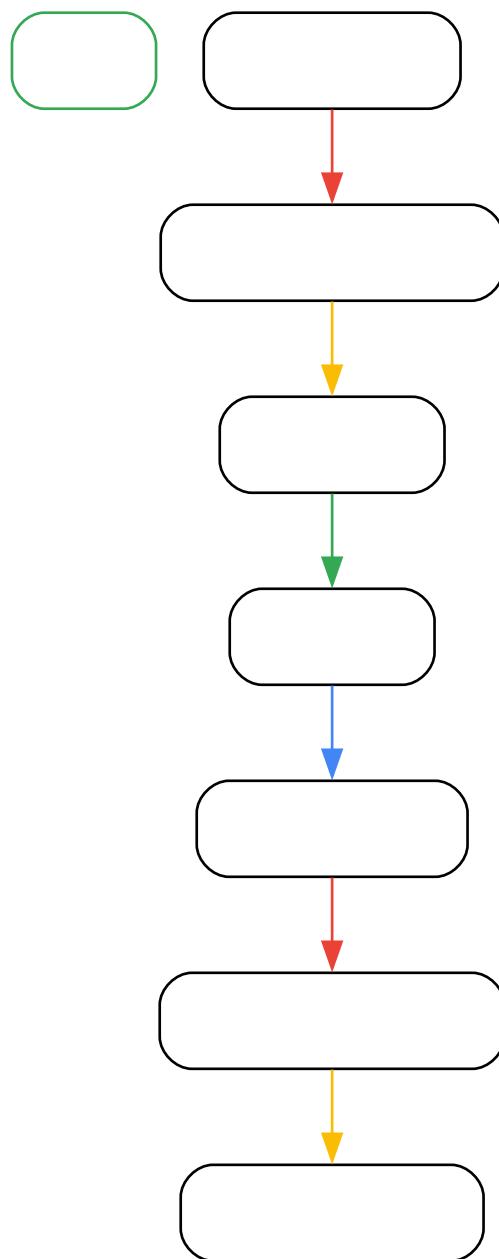
- An appropriate alkyl halide (e.g., a methyl halide)
- An appropriate alkane or alkene substrate
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl_3)
- Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
- Inert gas (e.g., nitrogen or argon)


- Apparatus for reflux and distillation
- Quenching solution (e.g., ice-cold dilute HCl)
- Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

- Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
- Catalyst Suspension: Under an inert atmosphere, suspend the anhydrous Lewis acid catalyst in the anhydrous solvent within the reaction flask.
- Reactant Addition: Cool the suspension in an ice bath. Add the alkane/alkene substrate to the flask. Slowly add the alkyl halide dropwise from the dropping funnel.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat under reflux. The reaction progress can be monitored by gas chromatography (GC).
- Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add ice-cold dilute HCl to quench the reaction and decompose the catalyst.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation to isolate the desired branched alkane.

Visualizations


Logical Relationship of Compound Identification

[Click to download full resolution via product page](#)

Caption: Hierarchical relationship of chemical identifiers.

Experimental Workflow for Generalized Synthesis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,5,6-tetramethylheptane [chemister.ru]
- To cite this document: BenchChem. [2,2,5,6-Tetramethylheptane chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14543715#2-2-5-6-tetramethylheptane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com